![molecular formula C17H14ClFN2O3 B1663290 Doxefazepam CAS No. 40762-15-0](/img/structure/B1663290.png)
Doxefazepam
Übersicht
Beschreibung
Doxefazepam ist ein Benzodiazepin-Medikament, das unter dem Markennamen Doxans vertrieben wird. Es besitzt anxiolytische, antikonvulsive, sedative und muskelrelaxierende Eigenschaften. Es wird therapeutisch als Hypnotikum eingesetzt . Diese Verbindung wurde 1972 patentiert und kam 1984 in den medizinischen Gebrauch .
Vorbereitungsmethoden
Doxefazepam kann durch Alkylierung von 7-Chlor-1,3-dihydro-5-(2-Fluorphenyl)-2H-1,4-benzodiazepin-2-on-4-oxid mit 2-Bromethylacetat und Natriumhydrid in Dimethylformamid synthetisiert werden . Die Reaktionsbedingungen umfassen die Verwendung von Dimethylformamid als Lösungsmittel und Natriumhydrid als Base, um den Alkylierungsprozess zu erleichtern.
Analyse Chemischer Reaktionen
Doxefazepam unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Gängige Reagenzien umfassen Halogene oder Alkylierungsmittel.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Therapeutic Uses
1. Sleep Regulation
Doxefazepam has been investigated for its potential as a sleep regulator. A study involving healthy volunteers demonstrated that doses of 10 mg significantly reduced the number of awakenings during sleep and increased total sleep duration. The compound was found to enhance the quality of sleep without causing hangover effects, making it a candidate for managing insomnia and sleep disorders .
2. Anxiolytic Effects
this compound's anxiolytic properties make it useful in treating anxiety disorders. It has been shown to be effective in reducing anxiety symptoms in patients, similar to other benzodiazepines. Its potency is reported to be 2-4 times greater than that of flurazepam while exhibiting lower toxicity in laboratory settings .
3. Muscle Relaxation and Anticonvulsant Properties
The compound also possesses muscle relaxant and anticonvulsant effects, which can be beneficial in treating conditions associated with muscle spasms or seizures. This makes this compound a versatile option in clinical settings where such symptoms are prevalent .
Clinical Studies
A comprehensive review of clinical studies indicates that this compound is effective in short-term management of insomnia without significant adverse effects. Its pharmacokinetics suggest a half-life of approximately 3-4 hours, allowing for flexible dosing schedules .
Carcinogenicity Studies
Research conducted on the carcinogenic potential of this compound in rats indicated no significant increase in malignant tumors related to its administration. While there was an observed increase in benign liver adenomas, overall findings suggested that this compound does not pose a substantial carcinogenic risk .
Summary of Applications
Case Studies
- Insomnia Management : A case study involving patients with chronic insomnia showed improvement in sleep quality and duration with this compound treatment over a two-week period.
- Anxiety Disorders : In a clinical setting, patients treated with this compound reported reduced anxiety levels and improved daily functioning without significant side effects.
Wirkmechanismus
Doxefazepam exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors found throughout the brain and central nervous system. These GABA-mediated receptors are the target of most traditional benzodiazepine drugs. When benzodiazepine molecules bind to GABA-A receptors, they exert an allosteric effect that increases the inhibitory function of GABA receptors. This effect is achieved by increasing the opening frequency of the chloride channel found in GABA receptors, allowing the passage of negatively charged chloride ions into the neurons, leading to a hyperpolarized state. In this hyperpolarized state, the neuron is less likely to fire off electrical signals, resulting in a generalized depressive effect .
Vergleich Mit ähnlichen Verbindungen
Doxefazepam ist anderen Benzodiazepinen wie Flurazepam und Oxazepam ähnlich. Es ist einzigartig in seiner Potenz und Wirkungsdauer. This compound ist etwa zwei- bis dreimal so potent wie Diazepam (Valium) und hat eine kürzere Wirkungsdauer, was es zur Behandlung von Schlafstörungen geeignet macht . Weitere ähnliche Verbindungen umfassen Alprazolam (Xanax), Chlordiazepoxid (Librium), Clonazolam (Klonopin), Lorazepam (Ativan), Etizolam, Triazolam (Halcion), Bretazenil und Bromazepam .
Biologische Aktivität
Doxefazepam, a benzodiazepine derivative, is primarily utilized for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. Developed in the 1970s, it is marketed under the brand name Doxans. Research indicates that this compound exhibits a range of biological activities that impact various physiological systems.
This compound functions by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission in the central nervous system. This mechanism underlies its therapeutic effects in treating anxiety and sleep disorders.
Efficacy in Sleep Disorders
A study reported that a 10 mg dose of this compound significantly reduced the number of intermediate awakenings during sleep and improved overall sleep quality, as measured by EEG monitoring . This finding supports its use as a hypnotic agent.
Acute Toxicity
This compound has been evaluated for its acute toxicity in various animal models. The oral LD50 values were found to be greater than 2000 mg/kg in mice, rats, and dogs, indicating a relatively low acute toxicity profile . In contrast, intraperitoneal LD50 values were lower, at 746 mg/kg for mice and 544 mg/kg for rats .
Chronic Toxicity Studies
Long-term studies have shown that this compound does not exhibit significant carcinogenic potential. In a study involving Sprague-Dawley rats over 104 weeks, there was no statistically significant increase in tumor incidence across various dosages . Additionally, no teratogenic effects were observed in reproductive studies involving rats and rabbits .
Genetic and Mutagenic Effects
Research has indicated that this compound does not possess mutagenic properties. Tests conducted on Salmonella typhimurium and other models showed no significant genetic damage or mutation induction . Furthermore, it did not cause DNA strand breaks in liver tissues following administration .
Case Study Insights
- Case of Insomnia in Elderly Patients : An 80-year-old female patient with insomnia was treated with this compound. The case highlighted concerns regarding increased fall risk associated with benzodiazepine use. The attending pharmacist recommended switching to trazodone to mitigate these risks while still addressing sleep issues .
- Sleep Quality Enhancement : Another clinical observation noted that patients receiving this compound reported improved sleep quality without significant adverse effects on cognitive function when monitored appropriately .
Summary of Findings
Eigenschaften
CAS-Nummer |
40762-15-0 |
---|---|
Molekularformel |
C17H14ClFN2O3 |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2 |
InChI-Schlüssel |
VOJLELRQLPENHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |
Key on ui other cas no. |
40762-15-0 |
Synonyme |
1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one doxefazepam SAS 643 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.